molecular formula C17H16FN5O2S B15116825 3-[5-(5-Fluoropyrimidin-2-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]-1,2-benzothiazole 1,1-dioxide

3-[5-(5-Fluoropyrimidin-2-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]-1,2-benzothiazole 1,1-dioxide

Cat. No.: B15116825
M. Wt: 373.4 g/mol
InChI Key: IWUDBCRXZXTACZ-UHFFFAOYSA-N
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Description

3-[5-(5-Fluoropyrimidin-2-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]-1,2-benzothiazole 1,1-dioxide is a complex organic compound with potential applications in medicinal chemistry and pharmaceutical research. This compound features a unique structure that combines a fluoropyrimidine moiety with a hexahydropyrrolo[3,4-c]pyrrole core and a benzothiazole dioxide group, making it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[5-(5-Fluoropyrimidin-2-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]-1,2-benzothiazole 1,1-dioxide typically involves multiple steps, starting from commercially available precursors. One common approach involves the reaction of 2-chloro-5-fluoropyrimidine with suitable amines in the presence of potassium carbonate (K2CO3) to form 5-fluoro-2-amino pyrimidines . This intermediate can then be further reacted with other reagents to build the hexahydropyrrolo[3,4-c]pyrrole core and the benzothiazole dioxide group.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable and efficient production.

Chemical Reactions Analysis

Types of Reactions

3-[5-(5-Fluoropyrimidin-2-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]-1,2-benzothiazole 1,1-dioxide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The fluoropyrimidine moiety can undergo nucleophilic substitution reactions with various nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like sodium borohydride (NaBH4) for reduction, and nucleophiles like amines or thiols for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce new substituents onto the fluoropyrimidine ring.

Scientific Research Applications

3-[5-(5-Fluoropyrimidin-2-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]-1,2-benzothiazole 1,1-dioxide has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.

    Biology: It is investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: The compound is explored for its potential therapeutic applications, including as an anti-inflammatory or anticancer agent.

    Industry: It may be used in the development of new materials or as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 3-[5-(5-Fluoropyrimidin-2-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]-1,2-benzothiazole 1,1-dioxide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors involved in disease processes, thereby exerting its therapeutic effects. The exact molecular targets and pathways depend on the specific application and are typically elucidated through detailed biochemical and pharmacological studies .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[5-(5-Fluoropyrimidin-2-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]-1,2-benzothiazole 1,1-dioxide is unique due to its combination of structural features, which confer specific chemical and biological properties. Its hexahydropyrrolo[3,4-c]pyrrole core and benzothiazole dioxide group distinguish it from other fluoropyrimidine derivatives, making it a valuable compound for research and development.

Properties

Molecular Formula

C17H16FN5O2S

Molecular Weight

373.4 g/mol

IUPAC Name

3-[5-(5-fluoropyrimidin-2-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]-1,2-benzothiazole 1,1-dioxide

InChI

InChI=1S/C17H16FN5O2S/c18-13-5-19-17(20-6-13)23-9-11-7-22(8-12(11)10-23)16-14-3-1-2-4-15(14)26(24,25)21-16/h1-6,11-12H,7-10H2

InChI Key

IWUDBCRXZXTACZ-UHFFFAOYSA-N

Canonical SMILES

C1C2CN(CC2CN1C3=NS(=O)(=O)C4=CC=CC=C43)C5=NC=C(C=N5)F

Origin of Product

United States

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